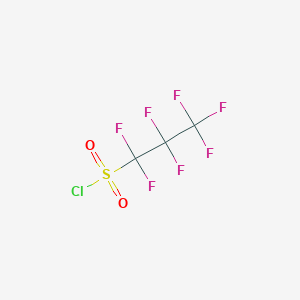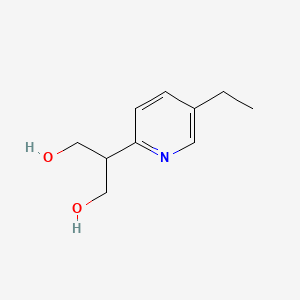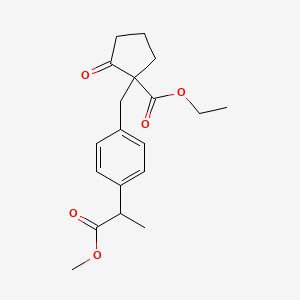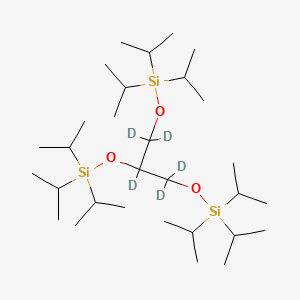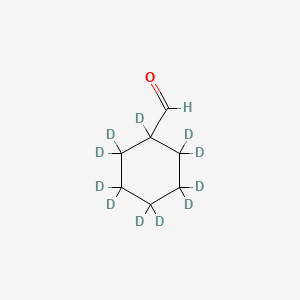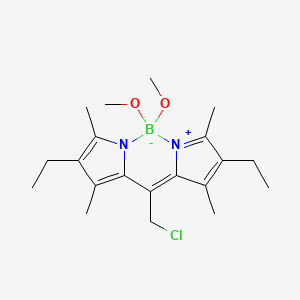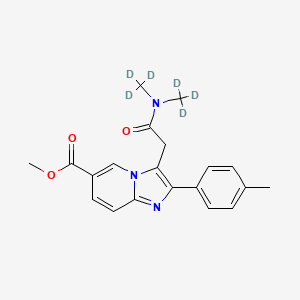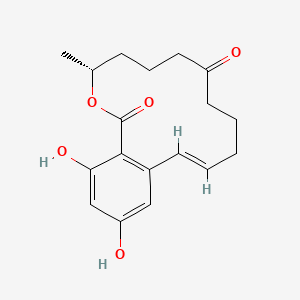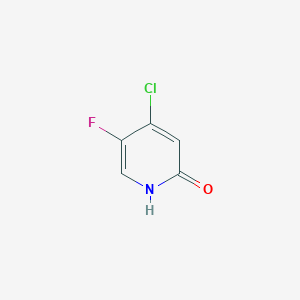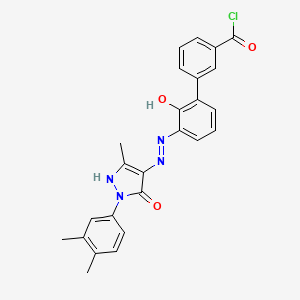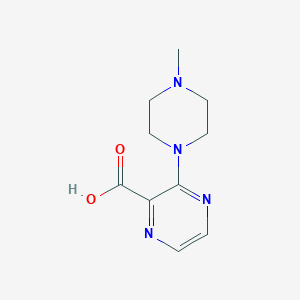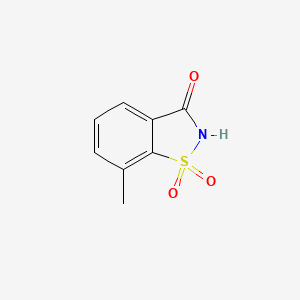
7-Methylsaccharin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylsaccharin is a derivative of saccharin, a well-known artificial sweetener It is chemically identified as 7-methyl-1,1-dioxo-1,2-benzothiazol-3-one
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylsaccharin typically involves the methylation of saccharin. One common method is the reaction of saccharin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylsaccharin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methylsaccharin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of 7-Methylsaccharin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect metabolic and signaling pathways in cells.
Vergleich Mit ähnlichen Verbindungen
Saccharin: The parent compound, widely used as an artificial sweetener.
N-Methylsaccharin: Another methylated derivative with similar properties.
Sulfonamide derivatives: Compounds with similar sulfonamide functional groups.
Uniqueness: 7-Methylsaccharin is unique due to its specific methylation at the 7th position, which imparts distinct chemical and biological properties compared to other derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H7NO3S |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
7-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO3S/c1-5-3-2-4-6-7(5)13(11,12)9-8(6)10/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
XCKNHXNNXXBHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=O)NS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


